molecular formula C12H20N2 B13252668 (2-Ethylbutyl)(pyridin-2-ylmethyl)amine

(2-Ethylbutyl)(pyridin-2-ylmethyl)amine

Cat. No.: B13252668
M. Wt: 192.30 g/mol
InChI Key: BPQUFUGUIKFVPW-UHFFFAOYSA-N
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Description

(2-Ethylbutyl)(pyridin-2-ylmethyl)amine is an organic compound with the molecular formula C12H20N2. It consists of a pyridine ring substituted with a 2-ethylbutyl group and a pyridin-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbutyl)(pyridin-2-ylmethyl)amine typically involves the reaction of 2-pyridinemethanol with 2-ethylbutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbutyl)(pyridin-2-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethylbutyl)(pyridin-2-ylmethyl)amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethylbutyl)(pyridin-2-ylmethyl)amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethylbutyl)(pyridin-3-ylmethyl)amine
  • (2-Ethylbutyl)(pyridin-4-ylmethyl)amine
  • (2-Propylbutyl)(pyridin-2-ylmethyl)amine

Uniqueness

(2-Ethylbutyl)(pyridin-2-ylmethyl)amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-ethylbutyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

2-ethyl-N-(pyridin-2-ylmethyl)butan-1-amine

InChI

InChI=1S/C12H20N2/c1-3-11(4-2)9-13-10-12-7-5-6-8-14-12/h5-8,11,13H,3-4,9-10H2,1-2H3

InChI Key

BPQUFUGUIKFVPW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCC1=CC=CC=N1

Origin of Product

United States

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